Ritiometan

Description

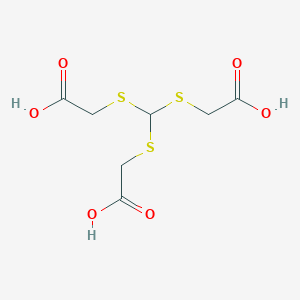

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6S3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h7H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNBQISDCFIEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SC(SCC(=O)O)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188468 | |

| Record name | Ritiometan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34914-39-1 | |

| Record name | Acetic acid, 2,2′,2′′-[methylidynetris(thio)]tris- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34914-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritiometan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034914391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritiometan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ritiometan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-[methylidynetris(thio)]trisacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITIOMETAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J89LM8QVEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ritiometan: An Examination of a Purported Antibacterial Agent

Published: December 12, 2025

Foreword

This technical guide addresses the antibacterial mechanism of action of ritiometan, a compound historically used in certain nasal preparations. This document is intended for researchers, scientists, and professionals in drug development who are seeking detailed information on the antimicrobial properties of this agent. However, a comprehensive review of publicly available scientific literature and drug databases reveals a significant lack of in-depth data regarding the intrinsic antibacterial activity and specific mechanism of action of this compound.

Introduction to this compound

This compound is a chemical compound that has been identified as an antibacterial agent.[1][2] It has been marketed in France as the active ingredient in a nasal spray under the trade name Nécyrane, indicated for the adjunctive local treatment of infections of the nasal mucosa.[1][3][4][5] The product is intended for use in conditions such as the common cold and rhinopharyngitis.[3][5]

Despite its classification as an antibacterial agent, detailed studies elucidating its mechanism of action are conspicuously absent from the scientific literature. The available information often pertains to the commercial product Nécyrane, which has various formulations, some of which contain other active or excipient compounds with known antimicrobial properties.

The Ambiguity of Antibacterial Action

The purported antibacterial effect of products containing this compound, such as Nécyrane, may not be solely attributable to this compound itself. An analysis of different formulations of Nécyrane reveals the presence of other substances with established antimicrobial activities:

-

Essential Oils: Some formulations of Nécyrane are described as containing eucalyptus essential oil, which is known to possess antibacterial and antiviral properties.[6]

-

Antiseptics and Antibiotics: Certain product descriptions for Nécyrane explicitly mention other active ingredients. For instance, one version is reported to contain myristalkonium chloride, an antiseptic from the quaternary ammonium (B1175870) family.[1] Another source indicates a formulation containing the antibiotic neomycin sulfate (B86663) and the antiseptic benzalkonium chloride.

This variability in formulation makes it challenging to isolate and determine the specific contribution of this compound to the overall antimicrobial effect of the commercial preparations.

Lack of Quantitative and Mechanistic Data

A thorough search of scientific databases has yielded no published studies presenting quantitative data on the antibacterial activity of pure this compound. Key metrics essential for characterizing an antibacterial agent, such as:

-

Minimum Inhibitory Concentrations (MICs) against a panel of relevant bacterial pathogens.

-

Minimum Bactericidal Concentrations (MBCs) .

-

Time-kill kinetics .

are not publicly available.

Furthermore, there is no information regarding the specific molecular target(s) of this compound within bacterial cells. It is unknown whether this compound acts by:

-

Inhibiting cell wall synthesis.

-

Disrupting cell membrane integrity.

-

Inhibiting protein synthesis.

-

Interfering with nucleic acid replication and repair.

-

Inhibiting essential metabolic pathways.

Due to this absence of fundamental data, it is not possible to construct signaling pathway diagrams or detailed experimental workflows as requested.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, a general framework for assessing the antibacterial mechanism of a novel compound would typically involve the following assays.

Determination of Minimum Inhibitory and Bactericidal Concentrations

A standard method for determining the MIC and MBC of an antibacterial agent is the broth microdilution assay.

Protocol: Broth Microdilution

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of the Test Compound: The test compound (this compound) would be serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of MBC: Aliquots from the wells showing no visible growth are subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Elucidation of Mechanism of Action

A battery of assays would be employed to investigate the specific cellular processes affected by the compound. These could include:

-

Cell Membrane Permeability Assays: Using fluorescent dyes such as propidium (B1200493) iodide to detect membrane damage.

-

Macromolecular Synthesis Inhibition Assays: Incorporating radiolabeled precursors for DNA, RNA, protein, and peptidoglycan to measure the inhibition of their respective synthesis pathways.

-

Enzyme Inhibition Assays: Testing the effect of the compound on specific bacterial enzymes essential for survival.

Data Summary

Due to the lack of available quantitative data from the scientific literature, it is not possible to present a summary table of this compound's antibacterial activity.

Conclusion

While this compound is listed as an antibacterial agent and is an ingredient in the nasal spray Nécyrane, there is a profound lack of publicly available scientific evidence to support a detailed understanding of its antibacterial mechanism of action. The antimicrobial effects of commercial products containing this compound may be influenced or dominated by other active ingredients or excipients. Further in-depth research, including in vitro susceptibility testing and mechanistic studies, is required to elucidate the intrinsic antibacterial properties of this compound. Without such data, any claims regarding its specific mechanism of action remain unsubstantiated.

Visualizations

The creation of diagrams for signaling pathways or experimental workflows is not feasible due to the absence of the necessary underlying data on this compound's mechanism of action.

References

- 1. NECYRANE [vidal.fr]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]

- 5. Nécyrane Rhume rhinopharyngite spray nasal 10 ml [pharmacie-place-ronde.fr]

- 6. pharma-gdd.com [pharma-gdd.com]

An In-depth Technical Guide to the Synthesis and Purification of Ritiometan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritiometan, with the chemical structure 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid, is a mucolytic agent with potential applications in respiratory therapy. This technical guide provides a comprehensive overview of a proposed synthetic route and purification methodology for this compound, based on established principles of organic chemistry. Due to the limited availability of published data on the specific synthesis of this compound, this guide extrapolates from known reactions of similar compounds. Detailed, albeit hypothetical, experimental protocols are presented, along with structured data tables and process visualizations, to aid researchers in the development of a robust and scalable manufacturing process.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process: first, the preparation of a key intermediate, the trithiol precursor, followed by its reaction with bromoacetic acid to yield the final product.

Synthesis of the Trithiol Precursor: 1,1,1-Tris(mercaptomethyl)methane

A plausible route to the necessary trithiol precursor, 1,1,1-tris(mercaptomethyl)methane, involves the nucleophilic substitution of a trihalide, such as 1,1,1-tris(bromomethyl)methane, with a sulfur nucleophile like thiourea (B124793), followed by hydrolysis of the resulting isothiouronium salt. This method is a common and effective way to introduce thiol groups.

dot

Caption: Proposed synthesis of the trithiol precursor.

Synthesis of this compound via Nucleophilic Substitution

The second step involves the reaction of the synthesized trithiol with bromoacetic acid in the presence of a base. The thiolate anions, generated in situ, act as potent nucleophiles, displacing the bromide from three equivalents of bromoacetic acid to form the three thioether linkages of the this compound molecule.

dot

Caption: Proposed synthesis of this compound from the trithiol precursor.

Detailed Experimental Protocols (Hypothetical)

Protocol for the Synthesis of 1,1,1-Tris(mercaptomethyl)methane

-

Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

-

Charging of Reactants: The flask is charged with 1,1,1-tris(bromomethyl)methane (0.1 mol), thiourea (0.33 mol), and 500 mL of ethanol (B145695).

-

Reaction: The mixture is stirred and heated to reflux under a nitrogen atmosphere for 12 hours. The formation of a white precipitate of the tris(isothiouronium) salt should be observed.

-

Hydrolysis: After cooling to room temperature, a solution of sodium hydroxide (B78521) (0.7 mol) in 100 mL of water is added slowly. The mixture is then heated to reflux for an additional 6 hours.

-

Work-up: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether (2 x 100 mL) to remove any non-polar impurities. The aqueous layer is then acidified to pH 1 with concentrated hydrochloric acid, resulting in the precipitation of the trithiol.

-

Isolation: The crude trithiol is collected by filtration, washed with cold water, and dried under vacuum.

Protocol for the Synthesis of this compound

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a dropping funnel, a mechanical stirrer, and a thermometer. The flask is cooled in an ice bath.

-

Formation of Thiolates: The crude 1,1,1-tris(mercaptomethyl)methane (0.05 mol) is dissolved in 100 mL of a 2 M sodium hydroxide solution under a nitrogen atmosphere.

-

Addition of Bromoacetic Acid: A solution of bromoacetic acid (0.165 mol) in 50 mL of water, neutralized with sodium bicarbonate, is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

Work-up: The reaction mixture is acidified to pH 2 with concentrated hydrochloric acid. The precipitated crude this compound is collected by filtration.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and by-products. A multi-step purification process involving acid-base extraction and recrystallization is proposed.

Ritiometan: A Technical Guide to Its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritiometan is a topical antibacterial agent, notably used in nasal preparations for the treatment of localized infections.[1][2] This document provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of specific experimental data in public literature, this guide also outlines standardized, industry-accepted experimental protocols for the characterization of active pharmaceutical ingredients (APIs) of this nature. Furthermore, this guide presents a conceptual framework for the potential mechanism of action and a typical experimental workflow for the development of a topical antibacterial agent like this compound.

Chemical Properties

This compound, with the IUPAC name 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid, is a tricarboxylic acid derivative.[3] Its chemical structure is characterized by a central methanetriyltrisulfanediyl group bonded to three acetic acid moieties.

| Identifier | Value |

| IUPAC Name | 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid[1] |

| Molecular Formula | C7H10O6S3[1] |

| Molecular Weight | 286.33 g/mol [2] |

| Canonical SMILES | C(C(=O)O)SC(SCC(=O)O)SCC(=O)O[1] |

| InChI Key | ZBNBQISDCFIEQC-UHFFFAOYSA-N[1] |

| CAS Number | 34914-39-1[2] |

Physical Properties

| Property | Value |

| State | Solid (predicted) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| pKa (Acid Dissociation Constant) | Data not available |

| Computed XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 6 |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to characterize a compound like this compound.

Determination of Melting Point

-

Objective: To determine the temperature at which the substance transitions from a solid to a liquid state.

-

Methodology:

-

A small, dry sample of the API is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

-

Determination of Aqueous Solubility

-

Objective: To quantify the solubility of the API in water, a critical parameter for formulation.

-

Methodology:

-

An excess amount of the API is added to a known volume of purified water in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the dissolved API in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Determination of pKa

-

Objective: To determine the acid dissociation constant(s) of the molecule, which influences its ionization state at different pH values.

-

Methodology:

-

A solution of the API is prepared in water or a suitable co-solvent system.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

-

Visualization of Conceptual Frameworks

Hypothetical Mechanism of Action

As an antibacterial agent, this compound may interfere with essential bacterial processes. The following diagram illustrates a conceptual signaling pathway for a topical antibacterial agent that disrupts the bacterial cell wall and inhibits protein synthesis.

Caption: Conceptual mechanism of this compound as an antibacterial agent.

Experimental Workflow for Topical Antibacterial Agent Development

The development of a topical antibacterial agent like this compound involves a series of preclinical and clinical evaluation steps. The following diagram outlines a typical experimental workflow.

Caption: General experimental workflow for a topical antibacterial drug.

Conclusion

While specific experimental data on the physical properties of this compound are limited in the public domain, its chemical identity is well-established. This guide provides a foundational understanding of this compound for researchers and drug development professionals by summarizing its known chemical characteristics and presenting standardized protocols for its further investigation. The conceptual diagrams offer a framework for understanding its potential mechanism of action and the typical developmental pathway for such a therapeutic agent. Further empirical studies are necessary to fully elucidate the physicochemical profile of this compound and its precise biological activity.

References

Ritiometan: An Obscure Chapter in Nasal Therapeutics

An In-depth Review of a Discontinued Antibacterial Agent

Ritiometan, a sulfur-containing organic compound, holds a unique but largely undocumented place in the history of topical nasal preparations. Marketed in France under the trade name Nécyrane, this agent was utilized as an adjunctive treatment for the common cold (viral rhinitis) and rhinopharyngitis.[1][2] Despite its commercialization, detailed scientific and historical information regarding its discovery, development, and precise mechanism of action remains conspicuously sparse in publicly accessible records. This technical guide synthesizes the available information on this compound, highlighting the significant gaps in its documented history and scientific dossier.

Discovery and Historical Development

Chemical Properties and Formulation

This compound is chemically known as 2,2',2''-(methanetriyltrisulfanediyl)triacetic acid.[3] In its pharmaceutical formulation, it was used as a magnesium salt (this compound magnésien).[1][2][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2,2',2''-(methanetriyltrisulfanediyl)triacetic acid |

| Molecular Formula | C7H10O6S3 |

| Molar Mass | 286.33 g/mol |

| ATC Code | R01AX05 (Other nasal preparations) |

The commercial product Nécyrane was a solution for nasal spray. In addition to the active ingredient, this compound magnesium, the formulation also contained eucalyptol (B1671775) and the quaternary ammonium (B1175870) antiseptic, myristalkonium chloride.[1] The presence of eucalyptol, a terpene derivative, led to specific contraindications, notably for infants, young children, and individuals with a history of convulsions.[1][2]

Mechanism of Action and Pharmacological Profile

This compound is broadly classified as an antibacterial and antiseptic agent.[3] However, a detailed molecular mechanism of action has not been elucidated in the available literature. It is presumed to exert a local antiseptic effect on the nasal mucosa, which would be beneficial in the context of secondary bacterial infections that can accompany viral rhinitis. The inclusion of myristalkonium chloride in the Nécyrane formulation would have contributed to the overall antiseptic properties of the product.

There is no substantial evidence to suggest this compound possesses mucolytic properties. Its primary therapeutic role appears to have been focused on local antisepsis within the nasal cavity.

Clinical Use and Efficacy

This compound, in the form of Nécyrane nasal spray, was indicated as an adjunctive treatment for rhinitis and rhinopharyngitis in adults and children over 30 months of age.[1][2] The typical adult dosage was 4 to 6 sprays per nostril daily.[1]

Unfortunately, a comprehensive search of medical and scientific databases did not yield any published preclinical or clinical trial data. As a result, there is a lack of quantitative information regarding its efficacy, such as rates of symptom reduction, duration of illness, or comparative performance against other nasal preparations. The absence of this data makes a thorough evaluation of its clinical effectiveness impossible.

Synthesis and Manufacturing

No information regarding the chemical synthesis pathway for this compound is available in the public domain. Details of its manufacturing process remain proprietary.

Logical Relationships in this compound's Therapeutic Application

The intended therapeutic use of this compound was based on a logical, albeit not extensively documented, framework for managing symptoms of the common cold.

Caption: Logical flow of this compound's intended use.

Conclusion

This compound represents a case of a pharmaceutical agent that, despite being commercially available for a period, has a very limited public footprint in terms of scientific and historical data. The reasons for its discontinuation are not explicitly stated but could be linked to a variety of factors, including the availability of newer treatments with more robust evidence bases or commercial considerations. For researchers and drug development professionals, the story of this compound serves as a reminder of the importance of comprehensive documentation and publication of scientific findings to ensure a complete and accessible record of therapeutic agents. Without such data, a full understanding of their properties, benefits, and risks remains elusive.

References

In Vitro Antibacterial Spectrum of Ritiometan: A Review of Available Data

Currently, there is a significant lack of publicly available scientific literature detailing the in vitro antibacterial spectrum of Ritiometan. Extensive searches of established scientific databases have not yielded specific studies that investigate and quantify the antibacterial activity of this compound against a range of bacterial species.

This compound is known primarily as a mucolytic agent and is marketed in some regions, such as France under the brand name Nécyrane, for the treatment of viral rhinitis.[1] Its chemical classification is as a tricarboxylic acid and derivative.[1] While its clinical application in a nasal spray formulation for viral conditions is documented, its potential direct antibacterial properties remain uncharacterized in the accessible scientific literature.

For researchers, scientists, and drug development professionals seeking to understand the antibacterial potential of this compound, this represents a notable gap in the existing knowledge. To establish an antibacterial profile for this compound, a series of standardized in vitro experiments would be necessary. The typical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Determining Antibacterial Spectrum

A standard approach to characterize the in vitro antibacterial activity of a compound like this compound would involve several key experimental stages. A generalized workflow for such a study is depicted in the following diagram.

Caption: Hypothetical workflow for evaluating the in vitro antibacterial spectrum of a test compound.

Detailed Experimental Protocols

Should research be undertaken to determine the antibacterial spectrum of this compound, the following standard protocols would be fundamental.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of this compound Dilutions: A series of two-fold dilutions of this compound would be prepared in a 96-well microtiter plate using an appropriate broth medium, such as cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: A standardized inoculum of each bacterial strain to be tested is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plates are incubated at a temperature and duration suitable for the growth of the test bacteria, typically 35-37°C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This is typically assessed by visual inspection or using a microplate reader.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

Protocol:

-

Plate Inoculation: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and swabbed evenly across the surface of a Mueller-Hinton agar plate.

-

Disk Application: Sterile paper disks impregnated with a known concentration of this compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk where bacterial growth is inhibited is measured in millimeters. The size of this zone correlates with the susceptibility of the bacterium to the compound.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

-

Sub-culturing: Following the determination of the MIC from the broth microdilution assay, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

-

Plating: The aliquot is plated onto an appropriate agar medium that does not contain this compound.

-

Incubation: The plates are incubated to allow for the growth of any surviving bacteria.

-

MBC Reading: The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability upon subculture.

Data Presentation

The quantitative data generated from these experiments would be summarized in tables for clear comparison of this compound's activity against different bacterial strains.

Table 1: Hypothetical MIC and MBC Data for this compound

| Bacterial Species | Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | ||

| Enterococcus faecalis | ATCC 29212 | Positive | ||

| Escherichia coli | ATCC 25922 | Negative | ||

| Pseudomonas aeruginosa | ATCC 27853 | Negative | ||

| Klebsiella pneumoniae | Clinical Isolate | Negative |

Table 2: Hypothetical Zone of Inhibition Data for this compound (Disk Concentration: X µg)

| Bacterial Species | Strain | Zone Diameter (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus | ATCC 29213 | ||

| Escherichia coli | ATCC 25922 | ||

| Pseudomonas aeruginosa | ATCC 27853 |

S = Susceptible, I = Intermediate, R = Resistant (Interpretive criteria would need to be established).

Conclusion

References

A Technical Guide to Investigating the Degradation Pathways of Ritiometan

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive, albeit theoretical, guide to understanding the potential degradation of ritiometan. As of the compilation of this guide, specific studies detailing the degradation pathways and byproducts of this compound are not publicly available. Therefore, this paper outlines a robust scientific approach based on established international guidelines and best practices for drug stability testing to hypothesize and investigate these pathways.

Introduction to this compound and Drug Stability

This compound is an antibacterial agent utilized in nasal spray formulations for the treatment of infections in the nose and throat.[1] The efficacy and safety of any pharmaceutical product, including this compound nasal sprays, are intrinsically linked to the stability of the active pharmaceutical ingredient (API). Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities.

Understanding the degradation pathways and identifying the resulting byproducts is a critical aspect of drug development and is mandated by regulatory bodies worldwide.[2][3] This process, known as forced degradation or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability and to develop stability-indicating analytical methods.[4][5][6][7]

This technical guide will detail a systematic approach to investigating the degradation of this compound, from experimental design to data analysis and visualization.

The Chemical Structure of this compound

A foundational step in predicting degradation pathways is to analyze the chemical structure of the molecule for moieties susceptible to degradation.

IUPAC Name: 2,2',2''-[methylidynetris(thio)]trisacetic acid[8]

Molecular Formula: C7H10O6S3[8]

Structure: The structure of this compound contains thioether and carboxylic acid functional groups. Thioethers are known to be susceptible to oxidation, while the overall molecule could be prone to hydrolysis under certain pH conditions.

Experimental Protocols for this compound Degradation Studies

A comprehensive forced degradation study for this compound would involve subjecting it to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[2][4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are generated in sufficient quantities for detection and characterization.[4][9]

Forced Degradation (Stress Testing) Conditions

A systematic approach involves exposing a solution of this compound (typically in water or a relevant buffer) to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: The solid drug substance is exposed to 80°C for 48 hours.

-

Photolytic Degradation: The drug solution is exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent this compound peak from the peaks of its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10][11]

-

Instrumentation: A standard HPLC system with a UV detector would be the initial choice. If the degradation products lack a UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed. For structural elucidation, a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[12]

-

Chromatographic Conditions (Hypothetical):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of the polar parent compound and its potential byproducts.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Data Presentation: Summarizing Quantitative Degradation Data

The results of the forced degradation studies should be presented in a clear and concise tabular format to allow for easy comparison of the drug's stability under different stress conditions.

Table 1: Hypothetical Degradation Profile of this compound Under Various Stress Conditions

| Stress Condition | Time (hours) | This compound Assay (%) | Number of Degradation Products | Major Degradation Product (% Peak Area) | Mass Balance (%) |

| 0.1 M HCl (60°C) | 24 | 92.5 | 2 | 4.8 | 98.2 |

| 0.1 M NaOH (60°C) | 24 | 88.1 | 3 | 6.2 | 97.5 |

| Water (60°C) | 24 | 98.7 | 1 | 0.9 | 99.6 |

| 3% H2O2 (RT) | 24 | 85.3 | 4 | 8.1 | 96.8 |

| Thermal (80°C) | 48 | 96.2 | 2 | 2.5 | 99.1 |

| Photolytic | - | 94.8 | 3 | 3.7 | 98.5 |

Note: This table presents hypothetical data for illustrative purposes.

Visualization of Workflows and Pathways

Visual diagrams are essential for clearly communicating complex experimental workflows and theoretical degradation pathways.

Experimental Workflow for this compound Degradation Analysis

The following diagram illustrates a typical workflow for investigating the degradation of a drug substance like this compound.

Hypothetical Degradation Pathway of this compound

Based on the chemical structure of this compound, a plausible degradation pathway, particularly under oxidative stress, could involve the oxidation of the thioether linkages to form sulfoxides and subsequently sulfones.

Conclusion

While specific degradation data for this compound is not currently available, this technical guide provides a comprehensive framework for its investigation. By employing systematic forced degradation studies, developing a robust stability-indicating analytical method, and utilizing modern analytical techniques for structural elucidation, the degradation pathways and byproducts of this compound can be thoroughly characterized. This knowledge is fundamental to ensuring the quality, safety, and efficacy of this compound-containing pharmaceutical products. Future research in this area is warranted to provide empirical data to support and refine the theoretical pathways outlined in this guide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ijcrt.org [ijcrt.org]

- 3. scispace.com [scispace.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. biopharminternational.com [biopharminternational.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. This compound | C7H10O6S3 | CID 65787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. questjournals.org [questjournals.org]

- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

The Structural Elucidation of Ritiometan and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines the comprehensive methodologies for the structural elucidation of the antibacterial agent Ritiometan and its potential analogs. Due to the limited availability of public domain experimental data for this compound, this document presents a generalized framework based on established analytical techniques. The quantitative data presented herein is hypothetical and serves to illustrate the expected outcomes of the described experimental protocols.

Introduction

This compound, with the IUPAC name 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid, is an antibacterial agent utilized in nasal spray formulations.[1][2] The structural integrity and purity of such pharmaceutical compounds are paramount for their safety and efficacy. This guide provides an in-depth overview of the modern analytical techniques and experimental workflows required for the complete structural elucidation and characterization of this compound and its analogous compounds. The methodologies detailed below are standard practices in the fields of medicinal chemistry and pharmaceutical sciences for the characterization of novel chemical entities.

Physicochemical Properties of this compound

A foundational step in structural elucidation is the determination of the basic physicochemical properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O₆S₃ | PubChem[1] |

| Molecular Weight | 286.33 g/mol | Wikipedia[2] |

| IUPAC Name | 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid | PubChem[1] |

| CAS Number | 34914-39-1 | Wikipedia[2] |

Experimental Protocols for Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the chemical structure of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

3.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 14 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).

3.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 20-50 mg of the purified compound in 0.6 mL of a suitable deuterated solvent.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

3.1.3. Hypothetical NMR Data for this compound

The following tables present hypothetical ¹H and ¹³C NMR data for this compound, consistent with its known structure.

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.5 | br s | 3H | -COOH |

| 5.2 | s | 1H | -CH(S-)₃ |

| 3.4 | s | 6H | -S-CH₂-COOH |

Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 171.0 | -COOH |

| 55.0 | -CH(S-)₃ |

| 35.0 | -S-CH₂-COOH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

3.2.1. Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Acquisition Parameters (Negative Ion Mode):

-

Capillary voltage: 3.0-4.0 kV

-

Cone voltage: 20-40 V

-

Source temperature: 100-120 °C

-

Desolvation gas flow: 600-800 L/hr

-

Mass range: 50-1000 m/z

-

-

Data Analysis: Determine the mass of the deprotonated molecule [M-H]⁻ and analyze the fragmentation pattern in MS/MS experiments.

3.2.2. Hypothetical Mass Spectrometry Data for this compound

Table 3: Hypothetical ESI-MS Data for this compound

| m/z (Negative Mode) | Assignment |

| 285.0 | [M-H]⁻ |

| 241.0 | [M-H - CO₂]⁻ |

| 193.0 | [M-H - CH₂COOH - S]⁻ |

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule.

3.3.1. X-ray Crystallography Protocol

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

-

Collect a full sphere of diffraction data at a controlled temperature (e.g., 100 K).

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

-

Synthesis and Characterization of this compound Analogs

The synthesis of analogs of this compound would likely involve the modification of the carboxylic acid groups or the central methanetriyl core. For example, esterification of the carboxylic acids would yield ester analogs. The synthesis of such analogs would follow standard organic chemistry procedures. The structural elucidation of these new chemical entities would employ the same comprehensive spectroscopic and crystallographic methods as described for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the structural elucidation of a novel compound like a this compound analog.

Hypothetical Antibacterial Signaling Pathway

This compound is known to have antibacterial properties. While its precise mechanism of action is not widely published, a plausible hypothesis involves the disruption of essential bacterial metabolic pathways. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.

References

Pharmacokinetic Profile of Intranasal Ritiometan: A Technical Overview

Disclaimer: As of late 2025, publicly available, detailed pharmacokinetic data for intranasal ritiometan is unavailable. This compound, marketed in France under the brand name Nécyrane® for viral rhinitis, has been discontinued. Official sources indicate a lack of comprehensive experimental studies on its pharmacokinetic properties.

This guide provides a general framework for understanding the pharmacokinetic profile of intranasally administered drugs, using illustrative data from other compounds. It is intended for researchers, scientists, and drug development professionals interested in the principles of intranasal drug delivery.

General Principles of Intranasal Pharmacokinetics

The intranasal route offers a non-invasive method for rapid drug absorption and onset of action, bypassing first-pass metabolism in the liver. Key pharmacokinetic parameters of interest for intranasally delivered drugs include:

-

Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.

-

Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached, indicating the speed of absorption.

-

AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.

-

Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation unchanged.

The physicochemical properties of the drug, formulation characteristics (e.g., pH, viscosity, presence of permeation enhancers), and the anatomy and physiology of the nasal cavity all significantly influence these parameters.

Data Presentation: Illustrative Pharmacokinetic Parameters of Intranasal Drugs

While specific data for this compound is not available, the following table presents typical pharmacokinetic parameters for other well-studied intranasally administered drugs to serve as a reference.

| Drug | Dose | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) |

| Sumatriptan (B127528) | 20 mg | 13.1 - 14.4[1] | 1.0 - 1.75[1] | ~17[2] |

| Dexmedetomidine (B676) | 84 µg | Not Specified | 0.63 (median)[3][4] | 65[3][4] |

| Dexmedetomidine (atomiser) | 1 µg/kg | Not Specified | 0.79 (median)[5] | 40.6[5] |

| Dexmedetomidine (drops) | 1 µg/kg | Not Specified | 1.0 (median)[5] | 40.7[5] |

Note: This table is for illustrative purposes only and does not represent data for this compound.

Generic Experimental Protocol for a Preclinical Intranasal Pharmacokinetic Study

The following outlines a typical experimental protocol for assessing the pharmacokinetics of a novel intranasal formulation in an animal model (e.g., rats or non-human primates).

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and bioavailability) of a test compound administered intranasally and to compare it with intravenous administration.

Materials:

-

Test compound in a liquid or powder formulation suitable for intranasal delivery.

-

Intravenous formulation of the test compound.

-

Animal model (e.g., Sprague-Dawley rats).

-

Intranasal administration device (e.g., micropipette or nasal spray pump).

-

Blood collection supplies (e.g., catheters, syringes, collection tubes with anticoagulant).

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).

Methodology:

-

Animal Acclimatization and Preparation:

-

Animals are acclimatized to the laboratory conditions for a minimum of one week.

-

For serial blood sampling, a catheter may be surgically implanted into a major blood vessel (e.g., jugular vein) a day before the study.

-

-

Dosing:

-

Intranasal Group: A specific dose of the test compound is administered to the nasal cavity of conscious or lightly anesthetized animals using a calibrated device. The volume is typically kept low to prevent runoff.

-

Intravenous Group: A specific dose of the test compound is administered as a bolus injection or infusion via a suitable vein (e.g., tail vein or through the implanted catheter) to determine the absolute bioavailability.

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Blood is processed to obtain plasma, which is then stored frozen until analysis.

-

-

Sample Analysis:

-

Plasma concentrations of the test compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data is used to calculate pharmacokinetic parameters using non-compartmental or compartmental analysis software.

-

Key parameters include Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t½).

-

Absolute bioavailability (F) is calculated as: (AUC_intranasal / Dose_intranasal) / (AUC_intravenous / Dose_intravenous) * 100%.

-

Visualizations

Caption: Generic workflow for a preclinical intranasal pharmacokinetic study.

Note on Signaling Pathways: Without a known mechanism of action or relevant biological data for this compound, a signaling pathway diagram cannot be accurately generated.

References

- 1. Clinical pharmacokinetics of intranasal sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Randomized Trial Comparing the Pharmacokinetics, Safety, and Tolerability of DFN-02, an Intranasal Sumatriptan Spray Containing a Permeation Enhancer, With Intranasal and Subcutaneous Sumatriptan in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioavailability of dexmedetomidine after intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of dexmedetomidine after intranasal administration - ProQuest [proquest.com]

- 5. Pharmacokinetic and pharmacodynamic study of intranasal and intravenous dexmedetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Ritiometan: A Review of Toxicology and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available toxicological and safety information for Ritiometan. A key finding of this review is the limited availability of traditional preclinical toxicology data for this specific active pharmaceutical ingredient.

Executive Summary

This compound is an antibacterial agent used topically in nasal sprays for the treatment of viral rhinitis, marketed in France under the trade name Nécyrane.[1][2][3] Despite its use, a thorough review of publicly accessible regulatory documents, scientific literature, and toxicology databases reveals a significant lack of comprehensive preclinical safety and toxicology data for this compound itself. The French public drug database explicitly states that for this compound magnesium, there are no available experimental studies evaluating acute toxicity, repeated-dose toxicity, genotoxicity, carcinogenicity, fertility, or teratogenicity.[4]

This guide, therefore, summarizes the available safety information for the final medicinal product, Nécyrane, and outlines the standard toxicological assessments that would be required for a new chemical entity of this nature, providing a framework for understanding the necessary safety evaluation.

Available Safety Information for Nécyrane

The safety profile of the marketed product, Nécyrane, is primarily understood from its summary of product characteristics and patient information leaflets. The reported adverse effects and contraindications are largely associated with the excipients, particularly eucalyptol (B1671775) (a terpene derivative) and myristalkonium chloride (a quaternary ammonium (B1175870) compound).

Reported Side Effects:

-

Allergic Reactions: The possibility of allergic reactions is noted.[1][2]

-

Local Irritation: Local irritation of the nasal mucosa can occur.[1][2] The excipient myristalkonium chloride is known to potentially cause irritation or swelling of the nasal mucosa, particularly with prolonged use.[2][4]

Contraindications and Warnings:

-

Pregnancy: The use of Nécyrane is contraindicated during pregnancy. This is due to the presence of eucalyptol, which is suspected to have potential respiratory and neurological toxicity to the fetus.[4]

-

Breastfeeding: The use of this medication is not recommended while breastfeeding.[1][4]

-

Allergies: Contraindicated in individuals with known allergies to quaternary ammonium antiseptics.[1]

-

Children: The product is intended for adults and children over 30 months of age.[5][6]

A Framework for Preclinical Toxicology Assessment

In the absence of specific data for this compound, this section outlines the standard battery of non-clinical studies typically required by regulatory agencies (such as the FDA, EMA, and ICH) to characterize the safety profile of a new pharmaceutical ingredient.

General Toxicology

These studies are designed to evaluate the overall toxicity of a substance in various organ systems.

Table 1: Hypothetical Data Summary for General Toxicology Studies

| Study Type | Species | Route of Administration | Duration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |

| Acute Toxicity | Rat | Intranasal | Single | Data Not Available | Would determine the LD50 and identify target organs of acute toxicity. |

| Mouse | Intranasal | Single | Data Not Available | Would provide supporting acute toxicity data in a second species. | |

| Subchronic Toxicity | Rat | Intranasal | 28-day | Data Not Available | Would identify target organs and establish a dose-response relationship. |

| Dog | Intranasal | 28-day | Data Not Available | Would provide data in a non-rodent species. | |

| Chronic Toxicity | Rat | Intranasal | 6-month | Data Not Available | Would assess the long-term effects of repeated exposure. |

-

Test System: Sprague-Dawley rats (equal numbers of males and females).

-

Dose Groups: Three dose levels (low, mid, high) and a vehicle control group. Doses would be selected based on acute toxicity data.

-

Administration: The test substance would be administered intranasally once daily for 28 consecutive days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical chemistry parameters would be assessed at the end of the study.

-

Pathology: All animals would undergo a full necropsy. Organ weights would be recorded, and a comprehensive list of tissues would be examined microscopically.

Genotoxicity

A battery of tests is required to assess the potential of a substance to cause genetic mutations or chromosomal damage.

Table 2: Hypothetical Data Summary for Genotoxicity Studies

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and Without S9 | Data Not Available |

| In Vitro Chromosomal Aberration | Human Peripheral Lymphocytes | With and Without S9 | Data Not Available |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Data Not Available |

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.

-

Method: The test substance is incubated with the bacterial strains in the presence and absence of a mammalian metabolic activation system (S9 fraction from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have regained the ability to grow in the absence of a specific amino acid) is counted. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

Carcinogenicity

Long-term studies in animals are conducted to assess the cancer-causing potential of a drug. These are typically required for drugs intended for chronic use.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects on fertility, pregnancy, and fetal and postnatal development.

Table 3: Hypothetical Data Summary for Reproductive and Developmental Toxicity

| Study Type | Species | Route of Administration | Key Endpoints | Result |

| Fertility and Early Embryonic Development | Rat | Intranasal | Mating performance, fertility, implantation, early embryonic survival | Data Not Available |

| Embryo-Fetal Development | Rat | Intranasal | Fetal viability, growth, and morphology (external, visceral, skeletal) | Data Not Available |

| Pre- and Postnatal Development | Rat | Intranasal | Maternal effects, offspring survival, growth, and development | Data Not Available |

Visualizations of Toxicological Assessment

Experimental Workflow

The following diagram illustrates a typical workflow for the non-clinical safety assessment of a new chemical entity.

Hypothetical Adverse Outcome Pathway (AOP)

Given the chemical structure of this compound, which contains thioether linkages, a hypothetical mechanism of toxicity could involve metabolic activation leading to the formation of reactive metabolites. The diagram below illustrates a hypothetical AOP where a substance leads to oxidative stress.

Conclusion

The available data on the toxicology and safety of this compound is insufficient to perform a comprehensive risk assessment according to modern regulatory standards. The safety information for the final product, Nécyrane, is primarily derived from clinical use and is influenced by its excipients. For a complete understanding of this compound's safety profile, a full suite of non-clinical toxicology studies, including general toxicology, genotoxicity, and reproductive toxicity, would be necessary. The frameworks and protocols outlined in this document provide a guide to the types of studies that would be required to fill this data gap.

References

- 1. NECYRANE [vidal.fr]

- 2. Nécyrane Spray Nasal Solution pour pulvérisation – 10 ml – Médicament antiseptique des fosses nasales | Pharmacie & parapharmacie en ligne [jevaismieuxmerci.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]

- 5. Nécyrane Rhume rhinopharyngite spray nasal 10 ml [pharmacie-place-ronde.fr]

- 6. Rhume et Rhinopharyngite | Nécyrane Solution pulvérisation nasale 10 ml [mon-pharmacien-conseil.com]

Ritiometan: A Technical Guide to its Solubility Characteristics

Disclaimer: This document provides a technical overview of the anticipated solubility characteristics of Ritiometan based on its chemical structure and the known properties of similar compounds. As of the latest literature review, specific experimental data on the solubility of this compound in various solvents is not publicly available. The information presented herein is intended to guide researchers and drug development professionals in designing solubility studies and formulation strategies.

Introduction

This compound is an antibacterial agent, known to be used in aerosolized preparations for treating infections of the nasal passages and throat.[1][2] Its efficacy and delivery are intrinsically linked to its physicochemical properties, among which solubility plays a pivotal role. Understanding the solubility of this compound in different solvents is crucial for the development of stable, bioavailable, and effective pharmaceutical formulations. This guide provides an in-depth analysis of its predicted solubility profile, methodologies for its experimental determination, and a summary of its key physicochemical properties.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in the table below. These properties provide the foundation for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀O₆S₃ | [2][3] |

| Molecular Weight | 286.3 g/mol | [3] |

| IUPAC Name | 2-[bis(carboxymethylsulfanyl)methylsulfanyl]acetic acid | [3] |

| CAS Number | 34914-39-1 | [1][3] |

| Appearance | Not specified (likely a solid at room temperature) | Inferred |

| Structure | Contains three carboxylic acid groups and three thioether linkages | [3] |

Predicted Solubility Characteristics

This compound's molecular structure, featuring three carboxylic acid groups, suggests that it is a polar molecule. The presence of these functional groups allows for hydrogen bonding with polar solvents. Tricarboxylic acids, such as citric acid, generally exhibit significant solubility in polar solvents like water, ethanol, and methanol, and this solubility often increases with temperature.[4][5] Conversely, their solubility in non-polar solvents is typically limited.

Based on these structural similarities, the anticipated qualitative solubility of this compound in a range of common pharmaceutical solvents is summarized in the table below. It must be emphasized that this is a predictive assessment and requires experimental verification.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble | The three carboxylic acid groups can form strong hydrogen bonds with water molecules. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the carboxylic acid groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent capable of dissolving many organic compounds. A related compound was noted to be soluble in DMSO.[6] |

| Acetone | Polar Aprotic | Moderately Soluble | Less polar than DMSO, may have some capacity to dissolve this compound. |

| Dichloromethane | Non-polar | Sparingly Soluble | Limited polarity, not expected to effectively solvate the polar carboxylic acid groups. |

| Hexane | Non-polar | Insoluble | A non-polar hydrocarbon, unlikely to dissolve a polar compound like this compound. |

Experimental Protocol for Solubility Determination

To experimentally determine the solubility of this compound, a standardized method such as the shake-flask method is recommended. The following protocol provides a general framework for such an investigation.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

-

Ensure that a solid phase remains, indicating that a saturated solution has been formed.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining this compound solubility.

Conclusion

While specific experimental data on the solubility of this compound is currently lacking in the public domain, its chemical structure as a tricarboxylic acid provides a strong basis for predicting its solubility behavior. It is anticipated to be soluble in polar solvents and poorly soluble in non-polar solvents. The provided experimental protocol offers a robust framework for the systematic determination of its solubility profile. Such data is indispensable for the rational design and development of pharmaceutical formulations containing this compound, ultimately ensuring its therapeutic efficacy and safety. Further research into the solubility and other physicochemical properties of this compound is highly encouraged to support its clinical application.

References

- 1. drugfuture.com [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H10O6S3 | CID 65787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Citric acid - Wikipedia [en.wikipedia.org]

- 6. Buy 3-Acetyl-2-oxo-2H-chromen-4-yl difluoridoborate (EVT-403912) | 873326-02-4 [evitachem.com]

Methodological & Application

Application Note: Quantification of Ritiometan in Pharmaceutical Formulations by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

Ritiometan is an antibacterial agent utilized in nasal spray formulations for the treatment of nasal and throat infections.[1][2] Its chemical structure, containing both thioether and carboxylic acid functional groups, necessitates a robust and specific analytical method for accurate quantification in pharmaceutical dosage forms. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in a nasal spray formulation. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing.

Principle

The developed method utilizes a C18 stationary phase to separate this compound from formulation excipients. The mobile phase, consisting of a phosphate (B84403) buffer and acetonitrile, is optimized to achieve a sharp, symmetrical peak with a suitable retention time. Detection is performed using a UV detector at a wavelength where this compound exhibits significant absorbance. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocol: Quantification of this compound in Nasal Spray

Materials and Reagents

-

This compound Reference Standard: USP grade, purity >99.5%

-

Acetonitrile: HPLC grade

-

Methanol: HPLC grade

-

Monobasic Potassium Phosphate (KH2PO4): ACS grade

-

Orthophosphoric Acid: ACS grade

-

Water: Deionized, 18.2 MΩ·cm

-

Nasal Spray Formulation: Containing a declared concentration of this compound

-

Syringe Filters: 0.45 µm PVDF

Instrumentation and Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) %A %B 0.0 95 5 10.0 50 50 12.0 5 95 15.0 5 95 15.1 95 5 | 20.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Run Time: 20 minutes

Preparation of Solutions

-

Mobile Phase A (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.

-

This compound Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation

-

Prime the nasal spray device by actuating it five times.

-

Accurately weigh the amount of formulation delivered in ten actuations into a 50 mL volumetric flask.

-

Add approximately 30 mL of the 50:50 mixture of Mobile Phase A and Mobile Phase B and sonicate for 15 minutes to ensure complete dissolution of this compound.

-

Allow the solution to cool to room temperature and dilute to volume with the same solvent mixture.

-

Filter a portion of the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the following criteria are met:

-

Tailing Factor: ≤ 2.0

-

Theoretical Plates: ≥ 2000

-

Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Data Analysis and Calculations

Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. Determine the concentration of this compound in the sample preparation by interpolating its peak area from the calibration curve.

Calculate the amount of this compound per actuation using the following formula:

Amount (mg/actuation) = (C x V) / (W x 10)

Where:

-

C = Concentration of this compound in the sample solution (mg/mL)

-

V = Final volume of the sample preparation (mL)

-

W = Weight of the 10 actuations (g)

Data Presentation

The performance of the analytical method was validated according to ICH guidelines. A summary of the validation data is presented in the tables below.

Table 1: Linearity and Range

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 10 | 125,430 |

| 25 | 310,250 |

| 50 | 625,100 |

| 100 | 1,255,800 |

| 150 | 1,880,500 |

| 200 | 2,510,200 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery)

| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80 | 79.2 | 99.0% |

| 100% | 100 | 101.5 | 101.5% |

| 120% | 120 | 118.8 | 99.0% |

| Mean Recovery | 99.8% |

Table 3: Precision

| Precision Type | Concentration (µg/mL) | Mean Peak Area (n=6) | % RSD |

| Repeatability | 100 | 1,254,900 | 0.8% |

| Intermediate Precision | 100 | 1,260,100 | 1.2% |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Key parameters for analytical method validation.

References

- 1. Analytical method development for characterizing ingredient-specific particle size distributions of nasal spray suspension products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Method development guidance for nasal spray analysis using Morphologically-Directed Raman Spectroscopy (MDRS) | Malvern Panalytical [malvernpanalytical.com]

Application Notes and Protocols for the Determination of Ritiometan in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritiometan is a topical antibacterial agent utilized in the treatment of nasal and throat infections.[1][2] Its chemical structure, 2,2',2''-(methanetriyltrisulfanediyl)triacetic acid, reveals it to be a polar, small molecule containing three carboxylic acid functional groups.[1][3] To support pharmacokinetic, toxicokinetic, and clinical studies, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential.